methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolopyrimidinone core, which is a type of heterocyclic compound that is often found in pharmaceuticals and other biologically active compounds . The molecule also has a fluorobenzyl group and an acetamido group attached to the pyrazolopyrimidinone core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the fluorobenzyl and acetamido groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorobenzyl group could potentially be replaced with other groups through nucleophilic aromatic substitution reactions . The acetamido group could also potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the fluorine atom could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, indicating a broad interest in the development of novel compounds with potential therapeutic or material applications. For instance, Toplak et al. (1999) highlighted the use of similar compounds for preparing various pyrimidinone derivatives with potential for further chemical modifications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Anticancer Activity
Several studies focus on the synthesis of novel compounds and their evaluation for anticancer activity. For example, Hammam et al. (2005) explored the anti-lung cancer activity of fluoro-substituted benzo[b]pyran derivatives, indicative of the interest in developing new chemotherapy agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anti-inflammatory and Antioxidant Properties
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities, demonstrating the compound's relevance in developing new anti-inflammatory and antioxidant therapies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Neuropharmacological Applications
Research by Wise et al. (1987) into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols suggested potential antipsychotic applications without the typical dopamine receptor interactions, indicating a pathway for developing novel neuropharmacological agents (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
GPR39 Agonists Discovery
Sato et al. (2016) identified kinase inhibitors as novel GPR39 agonists, expanding the understanding of zinc's role as an allosteric modulator. This research opens new avenues for targeting G protein-coupled receptors in drug discovery (Sato, Huang, Kroeze, & Roth, 2016).
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O5/c1-4-31-22-21(15(2)28-31)29(14-20(32)27-19-11-7-17(8-12-19)24(34)36-3)25(35)30(23(22)33)13-16-5-9-18(26)10-6-16/h5-12H,4,13-14H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPRPGYCTZXMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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